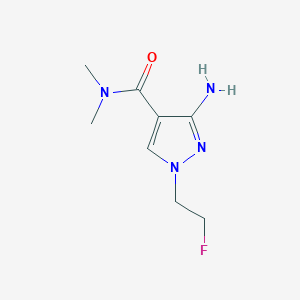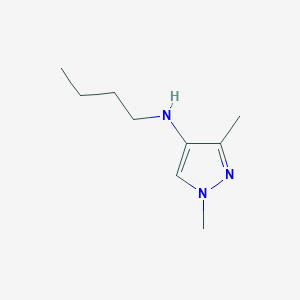![molecular formula C9H13N3O3 B11735301 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
準備方法
The synthesis of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and product yields .
化学反応の分析
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
作用機序
2-[3-(ジメチルカルバモイル)-1H-ピラゾール-1-イル]プロパン酸の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 例えば、炎症またはがんの進行に関与する特定の酵素を阻害し、その治療効果を発揮する可能性があります .
類似化合物との比較
2-[3-(ジメチルカルバモイル)-1H-ピラゾール-1-イル]プロパン酸は、次のような他のピラゾール誘導体と比較することができます。
3-(ジメチルカルバモイル)-1H-ピラゾール: 構造は似ていますが、プロパン酸部分がありません。
1H-ピラゾール-3-カルボン酸: カルボン酸基を含みますが、ジメチルカルバモイル基がありません。
3,5-ジメチル-1H-ピラゾール: 2つのメチル基を含みますが、カルバモイル基とプロパン酸基がありません.
2-[3-(ジメチルカルバモイル)-1H-ピラゾール-1-イル]プロパン酸の独自性は、その官能基の特定の組み合わせにあります。これにより、明確な化学的および生物学的特性がもたらされます .
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
2-[3-(dimethylcarbamoyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(9(14)15)12-5-4-7(10-12)8(13)11(2)3/h4-6H,1-3H3,(H,14,15) |
InChIキー |
YQMPETOXRPDLOH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11735219.png)
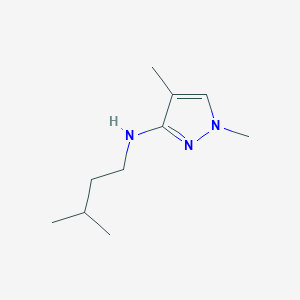
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)
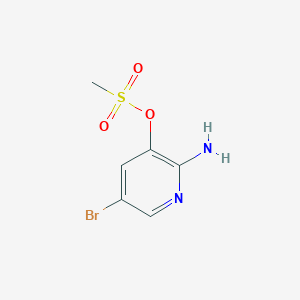
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
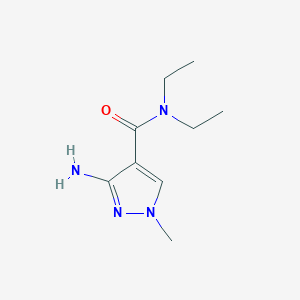
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11735273.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735276.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735280.png)
